3-Bromo-p-terphenyl
Description
Significance of Aryl Halides as Building Blocks in Organic Synthesis and Materials Science
Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. numberanalytics.comperlego.com This structural feature imparts unique reactivity, making them highly valuable precursors in a wide array of chemical reactions. numberanalytics.comenamine.net Their importance stems from the carbon-halogen bond, which can be readily activated by transition metal catalysts to participate in cross-coupling reactions. researchgate.net These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simpler starting materials.
Beyond their role in synthetic methodology, aryl halides are integral to the development of advanced materials. numberanalytics.comresearchgate.net They serve as key starting materials for the synthesis of conjugated polymers, organic semiconductors, and materials for organic light-emitting diodes (OLEDs). researchgate.net The electronic properties of the resulting materials can be fine-tuned by the nature and position of the halogen atom on the aromatic ring.
Overview of p-Terphenyl (B122091) Scaffolds and their Structural Diversity in Contemporary Chemistry
The p-terphenyl scaffold consists of a central benzene (B151609) ring substituted with two phenyl groups at the para positions (1 and 4). This arrangement results in a rigid, linear, and conjugated structure that forms the basis for a diverse range of functional molecules. tandfonline.comchemicalbook.in The inherent rigidity of the p-terphenyl core contributes to the thermal and chemical stability of its derivatives. tandfonline.com
This structural motif is prevalent in materials designed for optoelectronic applications. bloomtechz.comtandfonline.com For instance, p-terphenyl derivatives are investigated for their use in liquid crystal displays (LCDs), OLEDs, and as organic scintillators. chemicalbook.inbloomtechz.comsmolecule.com The ability to functionalize the terminal phenyl rings or the central ring of the p-terphenyl scaffold allows for the creation of a vast library of compounds with tailored electronic and photophysical properties. tandfonline.comtandfonline.com This structural versatility makes p-terphenyls a privileged scaffold in the design of new materials for a variety of technological applications. ufrj.br
Academic Relevance of Monobrominated p-Terphenyl Derivatives, including 3-Bromo-p-terphenyl, in Fundamental and Applied Research
The introduction of a single bromine atom onto the p-terphenyl framework, creating monobrominated derivatives like this compound, is of significant academic interest. The bromine atom acts as a versatile functional handle, enabling further chemical modifications through reactions like Suzuki cross-couplings. beilstein-journals.org This allows researchers to systematically build more complex molecules and study the impact of specific structural changes on the material's properties.
For example, the regioselective bromination of a p-terphenyl scaffold allows for the targeted synthesis of unsymmetrically substituted derivatives, which is crucial for creating materials with specific charge-transporting or light-emitting characteristics. tandfonline.comresearchgate.net The position of the bromine atom on the terphenyl backbone influences the electronic properties and the steric environment of the molecule, which in turn dictates its performance in various applications. This compound, with its bromine atom on one of the terminal phenyl rings, serves as a key intermediate in the synthesis of such tailored molecules for fundamental studies and the development of novel functional materials. researchgate.net
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₈H₁₃Br |
| Molecular Weight | 309.21 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Not consistently reported, varies with purity |
| CAS Number | 3282-24-4 |
Detailed Research Findings
Research into this compound and its isomers highlights their utility in constructing larger, more complex molecular systems. For instance, the palladium-catalyzed cross-coupling reaction of 3-bromoperylene (B1279744) with a boronic acid ester derivative is a key step in the synthesis of novel fluorinated terrylene derivatives, which are promising for single-electron optical sensing applications. researchgate.net
Furthermore, the synthesis of B,N-bridged p-terphenyls, a new class of ladder-type π-conjugated molecules, utilizes brominated p-terphenyl precursors. researchgate.net The synthesis starts from 2,2''-dibromo-2'-nitro-p-terphenyl, which is then cyclized to form key carbazole (B46965) intermediates. researchgate.net This demonstrates the critical role of brominated p-terphenyls in accessing complex, heteroatom-containing aromatic systems with unique photophysical properties.
In the field of carbohydrate chemistry, p-bromophenyl-substituted building blocks are used in Suzuki cross-coupling reactions to create rigid, p-terphenyl-linked C-aryl glycosides. beilstein-journals.org These unnatural carbohydrate mimetics are of interest for their potential biological activities and as tools for studying carbohydrate-protein interactions. beilstein-journals.org
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(4-phenylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-18-8-4-7-17(13-18)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKJPQMYYSMPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571597 | |
| Record name | 1~3~-Bromo-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1762-87-4 | |
| Record name | 1~3~-Bromo-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-(4-phenylphenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of 3 Bromo P Terphenyl Reactivity
Reaction Pathways in Solution-Phase Cross-Coupling Processes
Solution-phase cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision. The reactivity of 3-Bromo-p-terphenyl in these processes is often dictated by the interplay of several key mechanistic steps.
Detailed Analysis of Oxidative Addition, Transmetalation, and Reductive Elimination Steps
The widely accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. tandfonline.comtandfonline.comdiva-portal.orgrsc.org
Oxidative Addition: This is often the rate-determining step in the catalytic cycle. diva-portal.org The Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl halide. rsc.org For bromoarenes, the reactivity of the C-Br bond can be influenced by electronic factors. diva-portal.org In molecules with multiple, distinct halogen atoms, the oxidative addition can occur selectively. For instance, in polyhalogenated arenes, the presence of an electron-withdrawing group like a nitro group can direct the oxidative addition to the more electrophilic C-Br bond. nih.gov
Transmetalation: Following oxidative addition, the organopalladium(II) intermediate reacts with an organometallic reagent, such as an organoboron compound in the Suzuki-Miyaura reaction. diva-portal.orgrsc.org This step involves the transfer of an organic group from the organometallic reagent to the palladium center, displacing the halide. rsc.org The efficiency of transmetalation can be influenced by the nature of the substituents on the organoboron species; electron-donating groups tend to facilitate this step, while electron-withdrawing groups can hinder it. preprints.org
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium center couple and are eliminated as the desired product. rsc.org This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. tandfonline.comtandfonline.com
A proposed mechanism for a ligand-free palladium-catalyzed double Suzuki-Miyaura cross-coupling reaction highlights these sequential steps, leading to the formation of unsymmetrically substituted p-terphenyls. tandfonline.comtandfonline.com The initial oxidative addition is directed by electronic effects, followed by transmetalation and reductive elimination to yield the final product and regenerate the catalyst. tandfonline.comtandfonline.com
Understanding Homo-Coupling Phenomena and Quaterphenyl (B1678625) Dimerization
During cross-coupling reactions, a common side reaction is homo-coupling, where two molecules of the same aryl halide or organometallic reagent couple together. banglajol.infobanglajol.info In the context of this compound and its derivatives, this can lead to the formation of quaterphenyl dimers.
Studies have shown that the formation of quaterphenyl byproducts can occur during the synthesis of p-terphenyls via Suzuki-Miyaura coupling. tandfonline.comresearchgate.net For example, in the reaction of 1,4-dibromo-2-nitrobenzene (B110544) with 4-methoxyphenylboronic acid, a quaterphenyl dimer was formed in yields ranging from 2% to 7%. tandfonline.com The formation of this dimer is thought to be influenced by temperature, with higher temperatures favoring its formation, suggesting it has a higher activation energy. tandfonline.com
A proposed mechanism for this dimerization involves the initial formation of a bromo-biaryl intermediate. tandfonline.comresearchgate.net This intermediate can then undergo further reaction. One proposed pathway involves electrophilic palladation at a carbon position of the bromo-biaryl, followed by transmetalation with another molecule of the bromo-biaryl intermediate. Subsequent reductive elimination releases the quaterphenyl and regenerates the Pd(II) catalyst. tandfonline.com Another possibility is the reaction of an aryl Grignard reagent with a rhodium catalyst to form a Rh(I)-aryl complex, which then undergoes oxidative addition and transmetalation to form a Rh(III)-bis(aryl) complex, leading to the homo-coupled product upon reductive elimination. beilstein-journals.org
| Reaction Type | Reactants | Catalyst | Product | Key Observation |
| Suzuki-Miyaura Coupling | 1,4-dibromo-2-nitrobenzene, 4-methoxyphenylboronic acid | Pd(OAc)2 (ligand-free) | Unsymmetrical p-terphenyl (B122091), Quaterphenyl dimer | Dimer formation increases with temperature. tandfonline.com |
| Iron-Catalyzed Coupling | Phenylmagnesium bromide, 1,4-dibromobenzene (B42075) | FeCl3 | p-Terphenyl, Biphenyl (B1667301) | Both cross-coupled and homo-coupled products are formed. banglajol.infobanglajol.info |
| Rhodium-Catalyzed Homo-Coupling | Aryl Grignard reagents, Bromobenzenes | RhCl(PPh3)3 | Symmetrical biaryls and terphenyls | Good yields for substrates with electron-donating groups. beilstein-journals.org |
Surface-Confined Reactivity and Dehalogenation Studies
The reactivity of this compound can be dramatically altered when confined to a metal surface. On-surface synthesis provides a powerful bottom-up approach to create novel nanostructures. inrs.caresearchgate.net
Chemoselective Dehalogenation on Metal Surfaces (e.g., Cu(111))
On metal surfaces like Cu(111), halogenated aromatic molecules can undergo dehalogenation, a key step in forming covalent bonds between molecules. chimia.ch In molecules containing different halogen atoms, such as 4-bromo-3''-iodo-p-terphenyl, a hierarchical dehalogenation can be observed, where the weaker carbon-iodine bond breaks before the stronger carbon-bromine bond. researchgate.netnih.govacs.orgacs.org This selectivity is crucial for controlling the formation of specific nanostructures. nih.gov
Upon dehalogenation, the resulting radical species can be stabilized by the metal surface, often forming organometallic intermediates where the radical carbon atom bonds to a surface adatom. researchgate.net The geometry of these intermediates is fundamental to the subsequent coupling reactions. nih.gov
Thermally Induced Dehalogenation Mechanisms
Heating a substrate with adsorbed halogenated molecules is a common method to induce dehalogenation. chimia.ch For 4,4''-dibromo-p-terphenyl (B92568) on Au(111), the bromine atoms detach from the molecules at around 350 K and chemisorb onto the surface. chimia.ch Further heating leads to the desorption of the bromine atoms from the surface. chimia.ch In the case of 4-bromo-3''-iodo-p-terphenyl on Cu(111), thermal annealing can trigger both deiodination and debromination, leading to the formation of various dimer structures. researchgate.netnih.gov The substitution pattern of the halogenated p-terphenyl molecules significantly influences the final products formed on the Cu(111) surface. uni-giessen.de
Tip-Induced Dehalogenation using Scanning Probe Techniques
Scanning probe microscopy (SPM) techniques, such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM), offer a way to induce chemical reactions at the single-molecule level. researchgate.net By applying voltage pulses with the STM tip, it is possible to selectively cleave specific C-X bonds. researchgate.netnih.govacs.org
For 4-bromo-3''-iodo-p-terphenyl on Cu(111), voltage pulses can be used to sequentially remove the iodine and then the bromine atom. acs.org This process has been directly visualized using high-resolution AFM with a CO-functionalized tip, revealing the precise structure of the pristine molecule and the resulting mono- and diradical intermediates. researchgate.netnih.govacs.orgacs.org The radicals formed are found to be chemisorbed to the top sites of the Cu(111) surface. nih.govacs.org This tip-induced approach provides a high degree of control over the on-surface reactions, opening up possibilities for the precise construction of complex molecular architectures. researchgate.net
| Dehalogenation Method | Molecule | Surface | Key Findings |
| Thermally Induced | 4,4''-dibromo-p-terphenyl | Au(111) | Bromine detaches around 350 K. chimia.ch |
| Thermally Induced | 4-bromo-3''-iodo-p-terphenyl | Cu(111) | Forms various dimer structures. researchgate.netnih.gov |
| Tip-Induced | 4-bromo-3''-iodo-p-terphenyl | Cu(111) | Sequential deiodination and debromination with voltage pulses. acs.org |
Hierarchical Behavior in Deiodination and Debromination Reactions
In molecules containing both bromine and iodine substituents, a distinct hierarchical behavior in the dehalogenation process is observed. This selectivity is crucial for controlling the stepwise formation of complex molecular architectures on surfaces.
Studies involving 4-bromo-3''-iodo-p-terphenyl on a Cu(111) surface have demonstrated that the deiodination and debromination reactions can be triggered selectively. acs.orgresearchgate.netnih.gov This selectivity is dependent on the stimulus applied, either thermal annealing or voltage pulses from a scanning tunneling microscope (STM) tip. acs.orgresearchgate.netnih.gov A strong hierarchical behavior is observed, where the carbon-iodine (C-I) bond cleaves at a lower activation energy than the carbon-bromine (C-Br) bond. acs.orgresearchgate.netnih.govinrs.ca This difference in bond dissociation energies allows for a sequential dehalogenation, first removing the iodine atom to form a monoradical intermediate, followed by the removal of the bromine atom at a higher energy input to form a diradical. acs.orgresearchgate.netnih.gov
First-principles simulations support these experimental findings, providing a theoretical basis for the observed hierarchy in dehalogenation. acs.orgresearchgate.netnih.gov This controlled, stepwise activation of specific reactive sites is a key strategy for directing the assembly of molecules into predictable and complex nanostructures. acs.orgresearchgate.netnih.govacs.org
Influence of Substitution Patterns on Surface-Bound Reaction Products
The substitution pattern of halogen atoms on the p-terphenyl backbone significantly influences the final reaction products formed on a surface. The position of the bromine atoms dictates the geometry of the resulting organometallic complexes and covalent structures.
For instance, the reaction of 3,3''-dibromo-p-terphenyl on a Cu(111) surface leads to the formation of small, regular, and highly mobile triangular structures at room temperature. uni-giessen.de These structures consist of three p-terphenyl molecules in a cis-configuration connected by a copper adatom. uni-giessen.de In contrast, 4-bromo-3''-iodo-p-terphenyl forms long, irregular chains of metal-organic complexes with limited mobility under similar conditions. uni-giessen.de
Upon further heating to induce C-C bond formation (Ullmann coupling), the initial organometallic structures largely determine the final covalent products. The triangular trimers of 3,3''-dibromo-p-terphenyl primarily form six-membered rings, while the irregular chains from 4-bromo-3''-iodo-p-terphenyl result in irregular covalent structures with only a small fraction of six-membered rings. uni-giessen.de This demonstrates that the strategic placement of halogen substituents can be used to guide the self-assembly process and control the architecture of the final nanostructures. researchgate.netmdpi.com
Similarly, studies on 3,5,3'',5''-tetrabromo-p-terphenyl on Cu(111) have shown the formation of different structures depending on the annealing temperature. acs.org At 300 K, organometallic frameworks are formed, while annealing at 570 K leads to covalent organic frameworks with distinct pore symmetries. acs.org This highlights the critical role of both substitution patterns and reaction conditions in determining the outcome of on-surface synthesis.
Characterization of Adsorption Geometries and Surface Interactions of Intermediates
Understanding the adsorption geometry and surface interactions of the reaction intermediates is fundamental to elucidating the mechanisms of on-surface reactions. Techniques like scanning tunneling microscopy (STM) and non-contact atomic force microscopy (AFM), often in conjunction with density functional theory (DFT) calculations, provide detailed insights at the single-molecule level. acs.orgresearchgate.netnih.govacs.orgdpg-verhandlungen.de
For halogenated p-terphenyls on Cu(111), the pristine molecules initially adsorb on the surface. Upon thermal or voltage-induced dehalogenation, radical intermediates are formed. acs.orgresearchgate.netnih.gov In the case of 4-bromo-3''-iodo-p-terphenyl, the resulting monoradical (after deiodination) and diradical (after subsequent debromination) intermediates exhibit a strongly twisted and bent 3D adsorption structure. acs.orgresearchgate.netnih.gov
First-principles simulations have shown that these isolated radicals are chemisorbed to the top sites of the Cu(111) surface. acs.orgresearchgate.netnih.gov The carbon atom of the radical is lifted from the copper surface plane, with a lifting height of 16 pm for a radical at the meta-position and 32 pm for a radical at the para-position. acs.orgresearchgate.netnih.gov This covalent bonding to the surface significantly alters the geometry of the terphenyl backbone.
Following the formation of radicals, they can diffuse on the surface and interact with other molecules or adatoms to form various products. For example, after heating, different types of dimers have been observed, where the molecules are either directly bound to surface atoms or connected via copper adatoms, forming organometallic complexes. acs.orgresearchgate.netnih.gov The precise characterization of these intermediate structures and their interactions is crucial for designing and controlling on-surface synthesis pathways to create novel materials with desired properties. acs.orgresearchgate.netnih.gov
Applications of 3 Bromo P Terphenyl in Advanced Materials and Functional Systems
Organic Electronic Materials Research
The terphenyl backbone of 3-bromo-p-terphenyl provides a rigid, π-conjugated system that is fundamental to its utility in organic electronics. The presence of the bromo-substituent offers a reactive site for further chemical modifications, allowing for the synthesis of a wide array of functional molecules.
Role in Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Systems
This compound and its derivatives are significant in the field of organic light-emitting diodes (OLEDs). These compounds can serve as precursors or core structures for the synthesis of host and emitting materials. bloomtechz.comiucr.orgbloomtechz.com The introduction of substituents at the ortho-position of the terphenyl group can suppress π-conjugation, leading to a wider band gap, a desirable characteristic for host materials in OLEDs as it facilitates efficient energy transfer to the dopant. iucr.org
Theoretical studies on materials incorporating terphenyl units have been conducted to predict their suitability for OLED applications. jmaterenvironsci.com For instance, research on indenopyrazine derivatives with terphenyl side groups has demonstrated that the substitution pattern on the terphenyl unit can significantly influence the electroluminescent properties, with specific configurations leading to improved external quantum efficiency and purer blue emission. koreascience.kr The unique molecular structure and optoelectronic properties of p-terphenyl (B122091) derivatives make them suitable as active layer materials in OLEDs, with the potential to enhance device performance and stability through structural modifications. bloomtechz.com
Furthermore, the development of pure hydrocarbon hosts for phosphorescent OLEDs (PhOLEDs) has highlighted the importance of molecular design. acs.org While not directly mentioning the 3-bromo isomer, the use of meta-substituted terphenyl backbones has been shown to increase the triplet energy of host materials, a crucial factor for efficient blue PhOLEDs. acs.org This indicates the potential of strategically functionalized terphenyls, including bromo-derivatives, in creating high-performance OLEDs.
| Derivative/System | Application/Finding | Reference |
| Ortho-substituted terphenyls | Efficient host materials with wide band gaps in OLEDs. | iucr.org |
| Indenopyrazine with terphenyl side groups | Substitution pattern affects EL properties and efficiency. | koreascience.kr |
| Meta-substituted terphenyl backbones | Increased triplet energy in PhOLED host materials. | acs.org |
| p-Terphenyl derivatives | Active layer materials for improved OLED performance. | bloomtechz.com |
Integration into Organic Photovoltaic Devices, including Dye-Sensitized Solar Cells (DSSCs) and Organic Solar Cells
This compound and its derivatives are explored for their potential in organic photovoltaic (OPV) devices. ambeed.com The unique molecular structure and optoelectronic properties allow it to be used as an active layer material in organic solar cells. bloomtechz.com
In the context of dye-sensitized solar cells (DSSCs), donor-π-acceptor (D-π-A) dyads incorporating a meta-terphenyl linker have been synthesized and studied. These systems, which can be derived from bromo-terphenyl precursors, demonstrate intramolecular charge transfer (ICT) behavior. rsc.orgrsc.org The energy band gaps and ICT characteristics can be tuned by modifying the acceptor unit, which is crucial for optimizing the performance of DSSCs. rsc.orgrsc.org Research has shown that in such systems, the ICT in the excited state is controlled by the electron-accepting ability of the substituents. rsc.org
Furthermore, studies on the impact of nitroxyl (B88944) radicals as donor sites in DSSCs have provided insights into enhancing photovoltaic conversion efficiency, a field where functionalized terphenyls could play a role. mdpi.com The ability to engineer the properties of terphenyl-based molecules makes them versatile components for various OPV architectures.
| Device Type | Role of Terphenyl Derivative | Key Finding | Reference |
| Organic Solar Cells | Active layer material | Unique optoelectronic properties enhance performance. | bloomtechz.com |
| DSSCs | Component of D-π-A dyads | Tunable energy band gaps and ICT characteristics. | rsc.orgrsc.org |
Building Block for Conjugated Polymers with Tailored Optoelectronic Properties
This compound serves as a crucial building block for the synthesis of conjugated polymers with specific optoelectronic properties. researchgate.netgrowingscience.com The bromine atom provides a reactive handle for polymerization reactions, such as Suzuki coupling, enabling the creation of well-defined polymer chains. researchgate.net The resulting polyphenylenes often exhibit good thermal stability and solubility in common organic solvents. researchgate.net
The optoelectronic properties of these polymers, including their absorption and emission spectra, can be tailored by the polymer's structure. For example, copolymers incorporating p-terphenyl units have been shown to exhibit pure blue emission. mpg.de Research into conjugated polymers based on terphenyl and pyrrole (B145914) has been conducted to propose new materials for organic solar cells, highlighting the versatility of terphenyl as a core unit. growingscience.com Furthermore, the development of synthetic strategies like integrated iterative binomial synthesis allows for the creation of monodisperse conjugated polymers with diverse backbones, including those with ortho-terphenylene units. acs.org These polymers are precursors to materials like graphene nanoribbons. rsc.org
Investigation of Non-Linear Optical (NLO) Activity in Terphenyl Chalcone (B49325) Derivatives
Derivatives of terphenyl, particularly chalcones, have been investigated for their third-order non-linear optical (NLO) properties. researchgate.net Chalcones containing a terphenyl core have demonstrated NLO and optical power limiting activity, which is attributed to two-photon absorption. researchgate.net The π-conjugated system of the terphenyl structure is a key contributor to these properties.
Research on new chalcones with a terphenyl core has shown strong nonlinear refraction and two-photon absorption cross-sections. researchgate.net The structural characteristics of these compounds have a significant impact on their NLO properties. researchgate.net Further studies on halogenated chalcone derivatives and other terphenyl-based compounds have also reported significant third-order NLO properties, making them promising materials for optoelectronic applications. researchgate.netdntb.gov.uanih.gov The ability to synthesize and functionalize these molecules opens up possibilities for creating materials with enhanced NLO responses. acs.org
| Terphenyl Derivative | NLO Property Investigated | Key Finding | Reference |
| Terphenyl Chalcones | Third-order NLO and optical power limiting | Activity attributed to two-photon absorption. | researchgate.net |
| Halogenated Chalcones | Second and third-order NLO properties | Structural features influence NLO response. | dntb.gov.uanih.gov |
| Ethyl-4″-chloro-5′-hydroxy-[1,1′:3′,1″-terphenyl]-4′-carboxylate | Third-order NLO properties | Significant nonlinear refraction and absorption. | researchgate.net |
Diverse Advanced Materials Applications
Beyond organic electronics, this compound is a precursor for other advanced materials. For instance, it has been used in the synthesis of laterally substituted p-terphenyls for liquid crystal applications. google.com The synthesis of highly soluble p-terphenyl derivatives for use as dopants in plastic scintillators for nuclear material detection has also been reported. researchgate.net Additionally, it serves as a precursor in on-surface synthesis to create covalent organic frameworks and other nanostructures. researchgate.netresearchgate.net
Development of Scintillation Materials for Radiation Detection
The p-terphenyl scaffold is a well-established fluorophore used in materials for detecting ionized radiation. chemicalbook.in The introduction of a bromine atom to this structure, creating compounds like 4-bromo-p-terphenyl (B159369), has been a strategic approach to developing faster and more efficient plastic scintillators. smolecule.commdpi.com These materials function by emitting light upon exposure to ionizing radiation, which can then be detected and quantified. smolecule.com
In plastic scintillators, brominated p-terphenyls can act as the primary fluorophore within a polymer matrix, such as polystyrene. mdpi.com The synthesis of 4-bromo-p-terphenyl for this purpose has been achieved by reacting bromine with p-terphenyl in a mixture of dichloromethane (B109758) and trifluoroacetic acid. mdpi.com The concentration of the brominated p-terphenyl in the polymer matrix can influence the material's properties, with studies showing that the decay time varies with concentration. mdpi.com For instance, the decay time of a p-quaterphenyl-based plastic scintillator is accelerated when the concentration is increased. mdpi.com While p-terphenyl itself has been investigated as the main component in detectors for alpha, beta, and gamma radiation, the addition of bromine enhances its utility for creating cost-effective and efficient scintillation materials. smolecule.comarxiv.org
Performance of p-Terphenyl Based Scintillators
| Scintillator Composition | Fluorophore Role | Key Property | Radiation Detected | Reference |
|---|---|---|---|---|
| 4-Bromo-p-terphenyl in Polystyrene | Primary | Fast decay time, concentration-dependent | Not specified | mdpi.com |
| p-Terphenyl (undoped) | Primary | Main scintillating component | α, β, γ | arxiv.org |
| p-Terphenyl (dopant) | Dopant/Wavelength Shifter | Used in liquid scintillators | Not specified | chemicalbook.inarxiv.org |
Precursor for Biologically Active Natural Product Analogues Containing the p-Terphenyl Core
The p-terphenyl framework is a common motif in a variety of natural products that exhibit a broad spectrum of biological activities. tandfonline.com These activities include antimicrobial, immunosuppressant, neuroprotective, and anti-cancer effects, making p-terphenyl derivatives attractive targets for medicinal chemists. tandfonline.com this compound and its isomers are valuable precursors for the synthesis of these complex molecules.
A key synthetic strategy involves the sequential Suzuki-Miyaura cross-coupling reaction to build unsymmetrically substituted p-terphenyls. tandfonline.comtandfonline.com This approach provides a convenient route for creating chemical libraries of p-terphenyl analogues for drug discovery. tandfonline.comtandfonline.com The process can start with a di-halogenated benzene (B151609), such as 1,4-dibromo-2-nitrobenzene (B110544), which undergoes a regioselective coupling reaction, followed by a second coupling with a different arylboronic acid to complete the terphenyl core. tandfonline.com The resulting bromo-biaryl intermediate is a critical component that allows for the controlled, stepwise construction of the final product. tandfonline.com This methodology facilitates the generation of precursors for natural product analogues that possess the biologically significant p-terphenyl core. tandfonline.comtandfonline.com
Synthesis of Unsymmetrical p-Terphenyls via Sequential Suzuki Coupling
| Starting Material | Key Intermediate | Reaction | Product Class | Application | Reference |
|---|---|---|---|---|---|
| 1,4-Dibromo-2-nitrobenzene | Bromo-biaryl product | Sequential Suzuki-Miyaura cross-coupling | Unsymmetrically substituted p-terphenyls | Precursors for biologically active natural product analogues | tandfonline.comtandfonline.com |
Utility in the Synthesis of Rigid p-Terphenyl-Linked Carbohydrate Mimetics
This compound plays a crucial role in the synthesis of novel carbohydrate mimetics, which are designed to overcome the limitations of natural carbohydrates as therapeutic agents, such as their hydrolytic lability. beilstein-journals.org Specifically, brominated p-terphenyls are used to create rigid, divalent C-aryl glycosides that mimic the structure and function of aminosugars. beilstein-journals.orgnih.govresearchgate.net
The synthesis of these mimetics involves the use of a p-bromophenyl-substituted 1,2-oxazine as a key building block. beilstein-journals.orgnih.govresearchgate.net This intermediate is prepared through a multi-step process, often starting from D-isoascorbic acid. beilstein-journals.org The crucial step for creating the extended structure is a Suzuki cross-coupling reaction, which links two of these carbohydrate-like units together via a rigid p-terphenyl bridge. beilstein-journals.orgnih.gov The resulting dimeric structures have a defined length of approximately 2.0 nm and serve as new unnatural aminosugar mimetics. beilstein-journals.orgresearchgate.net This innovative use of brominated p-terphenyls opens avenues for developing multivalent glycosystems with potentially enhanced binding affinities and selectivities for biological targets. beilstein-journals.orgnih.gov
Synthesis of p-Terphenyl-Linked Carbohydrate Mimetics
| Key Precursor | Core Reaction | Resulting Structure | Dimension | Purpose | Reference |
|---|---|---|---|---|---|
| p-Bromophenyl-substituted 1,2-oxazine | Suzuki cross-coupling | Rigid p-terphenyl-linked C-aryl glycoside dimer | ~2.0 nm | Unnatural aminosugar mimetic for multivalent glycosystems | beilstein-journals.orgnih.govresearchgate.net |
Exploration in Chemical Sensor Development
The rigid and electronically active nature of the p-terphenyl structure makes it an excellent platform for the development of chemical sensors. While direct use of this compound is less common, it serves as a foundational building block that can be functionalized to create sensor materials. The bromo-group provides a reactive handle for introducing other functionalities, such as carboxylic acids or amines, through established chemical transformations like Suzuki coupling. tandfonline.com
For example, coordination polymers (CPs) incorporating p-terphenyl-based ligands have been designed for luminescence sensing. rsc.orgrsc.org One such sensor, built with a p-terphenyl-2,2′′,5′′,5′′′-tetracarboxylate acid ligand, demonstrated the ability to detect Cr(VI) anions and 2,6-dichloro-4-nitroaniline (B1670479) in solution. rsc.orgrsc.org In a different approach, 4,4''-diamino-p-terphenyl (B1209156) was used as a linker for platinum nanoparticles to create a highly sensitive sensor for hydrogen gas, capable of detecting levels down to 10 ppm. researchgate.net These examples highlight how the p-terphenyl core, accessible from brominated precursors, can be integrated into diverse sensor architectures for detecting a range of analytes.
p-Terphenyl Derivatives in Chemical Sensors
| p-Terphenyl Derivative Used | Sensor Type | Target Analyte | Detection Principle | Reference |
|---|---|---|---|---|
| p-Terphenyl-2,2′′,5′′,5′′′-tetracarboxylate acid | Coordination Polymer (CP 2) | Cr(VI) anions, 2,6-dichloro-4-nitroaniline | Luminescence quenching | rsc.orgrsc.org |
| 4,4''-Diamino-p-terphenyl (DATER) | Nanoparticle-based chemoresistor | Hydrogen gas (H₂) | Change in electrical resistance | researchgate.net |
Constituent in Thermochemically Stable Microporous Polymer Networks for Gas Storage
Microporous organic polymers (MOPs) are a class of materials with permanent porosity that are highly sought after for applications in gas storage and separation. rsc.org this compound and its isomers, such as 4,4''-dibromo-p-terphenyl (B92568), are ideal components for these networks due to their rigid, linear structure, which acts as a "rod" or "strut" in the polymer's framework. rsc.org
These MOPs are typically synthesized via Suzuki coupling polymerization, where the dibrominated terphenyl "rods" are linked together by multi-topic "knots," such as 1,3,5,7-tetrakis(4-bromophenyl)adamantane. rsc.org This method creates a robust, three-dimensional network with a high surface area and a defined pore structure. The resulting polymers exhibit exceptional thermochemical stability, with some being stable at temperatures up to 520 °C. rsc.org These materials have demonstrated good capabilities for storing gases like hydrogen (H₂), carbon dioxide (CO₂), and methane (B114726) (CH₄), making them promising candidates for clean energy and environmental applications. rsc.org
Gas Storage Performance of a p-Terphenyl-Based Microporous Polymer (MOP-Ad)
| Gas | Storage Capacity | Conditions | Reference |
|---|---|---|---|
| Hydrogen (H₂) | 1.07 wt% | 77.3 K, 1.13 bar | rsc.org |
| Carbon Dioxide (CO₂) | 10.3 wt% | 273.1 K, 1.13 bar | rsc.org |
| Methane (CH₄) | 2.4 wt% | 273.1 K, 1.13 bar | rsc.org |
Fabrication of Two-Dimensional (2D) Conjugated and Coordination Polymers on Surfaces
On-surface synthesis is a powerful bottom-up approach for creating atomically precise, low-dimensional nanomaterials. chimia.ch Brominated p-terphenyls, such as 4,4''-dibromo-p-terphenyl, are workhorse precursor molecules for this technique. chimia.chinrs.ca When deposited on a catalytic metal surface like copper or gold under ultrahigh vacuum, these precursors can be induced to form covalent bonds. chimia.chinrs.ca
The process typically begins with thermal activation, which causes the bromine atoms to cleave from the terphenyl core. The resulting reactive radical species then polymerize via an Ullmann-type coupling reaction to form long, one-dimensional (1D) poly(para-phenylene) chains. chimia.chinrs.ca The structure of these polymers can be further controlled. For instance, the introduction of co-adsorbed oxygen can mediate the transformation of 1D organometallic chains into two-dimensional (2D) organometallic networks. inrs.ca Furthermore, using precursors with different halogens, such as 4-bromo-3''-iodo-p-terphenyl, allows for chemoselective dehalogenation, enabling hierarchical and stepwise assembly of complex nanostructures on the surface. acs.orguni-giessen.deresearchgate.net This level of control is critical for fabricating advanced electronic and spintronic devices. inrs.ca
On-Surface Synthesis Using Brominated p-Terphenyl Precursors
| Precursor | Surface | Conditions | Resulting Nanostructure | Reference |
|---|---|---|---|---|
| 4,4''-Dibromo-p-terphenyl | Cu(111) | Thermal annealing | 1D poly(para-phenylene) chains | inrs.ca |
| 4,4''-Dibromo-p-terphenyl | Cu(111) | Co-adsorbed oxygen | 2D organometallic networks | inrs.ca |
| 4-Bromo-3''-iodo-p-terphenyl | Cu(111) | Heating or voltage pulse | Selective dehalogenation for controlled coupling | researchgate.net |
Theoretical and Computational Chemistry Studies of 3 Bromo P Terphenyl
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for studying substituted terphenyl systems. DFT allows for the accurate calculation of molecular properties by approximating the complex many-electron problem, providing a balance between computational cost and accuracy. These methods are used to explore the fundamental aspects of molecular structure, electronics, and reactivity.
The electronic properties are also a key focus of these studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantities that determine the electronic behavior of a molecule. The HOMO-LUMO energy gap is particularly important as it relates to the molecule's stability and its potential use in electronic devices. researchgate.netresearchgate.net DFT calculations can accurately predict these values. For example, studies on related brominated aromatic compounds have used DFT to calculate the HOMO-LUMO gap, molecular electrostatic potential (MEP), and other electronic descriptors to understand charge distribution and reactivity. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra, providing insights into the molecule's optical properties. nih.govnih.gov
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -6.5 eV | B3LYP/6-311G(d,p) |
| LUMO Energy | -1.2 eV | B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311G(d,p) |
| Dipole Moment | 2.1 Debye | B3LYP/6-311++G(d,p) |
The conformational flexibility of p-terphenyls, characterized by the rotation of the flanking phenyl rings relative to the central one, is a critical aspect of their chemistry. This rotation is not free and is hindered by a rotational energy barrier. Computational methods are essential for quantifying these barriers and understanding the molecule's conformational landscape. The conformation of polyphenyl molecules in their crystalline phases arises from a delicate balance between intramolecular and intermolecular forces. researchgate.net
DFT calculations have been performed on model terphenyl molecules to estimate how the rotational barriers of the flanking aryl groups are influenced by substitution. researchgate.net For unsubstituted p-terphenyl (B122091), the phenyl rings are twisted relative to each other in the ground state. This twisting results from a balance between steric hindrance, which disfavors planar conformations, and π-conjugation, which favors them. The intramolecular potential between adjacent phenyl rings is not a simple sinusoidal function but has a steeper gradient near the planar conformation, creating a double-well potential. researchgate.net Studies on various substituted biphenyls and terphenyls have used DFT to investigate the transition states for rotation and predict the interconversion barriers (ΔG‡). acs.orgus.es For example, in rotationally hindered systems, these barriers can be high enough to allow for the separation of stable atropisomers at room temperature. acs.org
Table 2: Calculated Rotational Barriers for Phenyl Ring Rotation in Substituted Aryl Systems Note: Values are representative of computational studies on substituted biaryl and terphenyl systems, as specific data for 3-Bromo-p-terphenyl was not found. The barrier depends significantly on the substitution pattern.
| System | Computational Method | Calculated Rotational Barrier (kcal/mol) |
|---|---|---|
| Unsubstituted Biphenyl (B1667301) | HF/6-31G* | ~2.0 |
| 2,2'-Dimethylbiphenyl | DFT (B3LYP) | ~18-20 |
| Model Terphenyl Phosphines | DFT | ~14 |
| p-Terphenyl | Model Potential | ~1-2 |
Computational modeling provides deep insights into the reaction pathways of complex chemical transformations such as Suzuki-Miyaura cross-coupling and on-surface dehalogenation. For the Suzuki-Miyaura reaction, DFT calculations have been used to analyze the role of the base and to map the potential energy surfaces of the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. researchgate.net These studies help to elucidate the rate-determining step and the structures of key intermediates and transition states. researchgate.netresearchgate.net
On-surface synthesis often involves the dehalogenation of aryl halides to form reactive radical intermediates, which then couple to form new C-C bonds. DFT calculations have been instrumental in understanding these processes. Studies on bromobenzene (B47551) and iodobenzene (B50100) on coinage metal surfaces (Cu, Ag, Au) have benchmarked various DFT functionals to accurately predict activation energies for C-H and C-X (X=Br, I) bond cleavage. nih.gov For the dehalogenation of 4,4''-dibromo-p-terphenyl (B92568) on Cu(111), the activation energy for C-Br bond scission has been estimated to be in the range of 0.5–0.7 eV. nih.gov Theoretical calculations for the dehalogenation of 4-bromo-3''-iodo-p-terphenyl on Cu(111) have shown a clear hierarchy, with the C-I bond breaking at lower temperatures than the C-Br bond, a selectivity that is crucial for controlled, stepwise reactions. uni-giessen.deacs.orgacs.org These simulations reveal the entire potential energy landscape, from the adsorbed reactant to the final coupled product, including the crucial radical intermediates. nih.gov
Elucidation of Conformational Behavior and Rotational Barriers in Substituted Terphenyls
Simulation of Molecule-Surface Interactions and Adsorption Phenomena
The interaction of this compound with surfaces, particularly metal surfaces, is fundamental to its application in on-surface synthesis and molecular electronics. Computational simulations are key to understanding these interactions at the single-molecule level.
First-principles simulations based on DFT are used to determine the stable adsorption geometries and binding energies of halogenated terphenyls on various metal substrates. mdpi.com When a molecule like 4-bromo-3''-iodo-p-terphenyl adsorbs on a Cu(111) surface, the simulations show that the molecule adopts a specific orientation to maximize its interaction with the substrate. acs.orgacs.org The interaction is often dominated by the halogen atoms, which can lead to a subtle tilting and twisting of the phenyl rings with respect to the surface plane. acs.org
Calculations can quantify the adsorption energy, which is the energy released upon binding to the surface. Van der Waals (vdW) corrections are crucial in these calculations to accurately describe the non-covalent interactions between the molecule and the surface. nih.govmdpi.com For 4,4''-dibromo-p-terphenyl (DBTP) on Ag(111), simulations show the formation of a two-dimensional porous network upon adsorption at room temperature. nih.gov DFT calculations have also been used to model the adsorption of tetranaphthyl-p-terphenyl precursors on Cu(110), revealing how intramolecular steric hindrance and molecule-surface interactions dictate the precise adsorption configuration. tum.de These simulations provide coordinates for the adsorbed molecules that are often in excellent agreement with high-resolution imaging techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM). acs.orgtum.de
Table 3: Calculated Adsorption Properties for Halogenated Terphenyls on Metal Surfaces Note: This table presents findings for closely related molecules to this compound, illustrating the type of data obtained from simulations.
| System | Property | Finding from Simulation |
|---|---|---|
| 4-bromo-3''-iodo-p-terphenyl on Cu(111) | Adsorption Geometry | Subtle tilting and twisting of phenyl rings due to halogen-substrate interaction. acs.org |
| Benzene (B151609) on Cu(111) | Adsorption Height | Accurately predicted by DFT with vdW corrections (rev-vdW-DF2 functional). nih.gov |
| 4,4''-dibromo-p-terphenyl on Ag(111) | Self-Assembly | Formation of a 2D porous network. nih.gov |
| 4,4''-diamino-p-terphenyl (B1209156) on Cu(001) | Adsorption Energy | Calculated using DFT-D2 to account for van der Waals interactions. mdpi.com |
A key step in many on-surface reactions is the cleavage of a carbon-halogen bond to form a highly reactive aryl radical. Understanding the structure of this radical intermediate and how it is stabilized by the surface is critical for controlling subsequent reactions.
Simulations of the dehalogenation of 4-bromo-3''-iodo-p-terphenyl on Cu(111) have provided unprecedented insight into this process. uni-giessen.deacs.orgacs.org After the selective cleavage of the C-I and then the C-Br bonds (triggered by heating or voltage pulses), mono- and di-radical species are formed on the surface. DFT calculations show that these isolated radicals are not free; they are chemisorbed to specific sites on the copper surface. The radical carbon atom forms a covalent bond with a single copper adatom or a top-site surface atom, which is consequently lifted out of the surface plane. acs.orgacs.orgresearchgate.net For the p-terphenyl diradical, this stabilization leads to a strongly twisted and bent 3D adsorption structure, with the radical positions lifted by 16 pm (meta-position) and 32 pm (para-position) from the Cu surface plane. acs.orgacs.org This interaction passivates the radical, preventing immediate, uncontrolled reactions and allowing for ordered C-C bond formation. DFT calculations have also been used to unravel the mechanism of intermolecular radical transfer, where a phenyl radical generated from one molecule can trigger a reaction on a neighboring molecule, a process confirmed by both experiments and theory. nih.gov The ability to computationally model the geometry and stability of these surface-adsorbed radicals is essential for rationally designing new on-surface syntheses. acs.org
Compound Names
Determination of Adsorption Geometries and Energies on Metal Surfaces
Photophysical and Electronic Property Modeling for Device Performance
Theoretical modeling is an indispensable tool for predicting the performance of organic molecules in electronic devices. Methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard for calculating the electronic and photophysical properties of conjugated systems. rsc.orgjmaterenvironsci.com These computational approaches allow for the optimization of molecular geometries and the calculation of key parameters that govern device efficiency, such as frontier molecular orbital energies, absorption spectra, and electronic transitions. rsc.orgnih.gov
For terphenyl-based compounds, these calculations are crucial for understanding how structural modifications, such as the introduction of a bromine atom, influence the electronic landscape of the molecule. The position of the substituent can alter the planarity of the terphenyl backbone, which in turn affects π-conjugation, charge transport properties, and photophysical responses. nih.gov
Computational studies on terphenyl derivatives have demonstrated their potential as effective materials in photovoltaic applications. Theoretical modeling of complex terphenyl-based chalcones, such as (2E)-3-(4-bromophenyl)-1-(4,4″-difluoro-5′-methoxy-1,1′:3′,1″-terphenyl-4′-yl)-prop-2-en-1-one (BFTP), indicates that this class of compounds possesses favorable light-harvesting properties. tandfonline.com Such modeling predicts that these molecules can be successfully employed as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). tandfonline.com
The efficiency of a photosensitizer in a DSSC is largely determined by its ability to absorb light across the solar spectrum and to facilitate efficient charge separation and injection. Key parameters evaluated through computational modeling include:
Light Harvesting Efficiency (LHE): This is related to the oscillator strength of the molecule's electronic transitions. A high LHE across the visible spectrum is desirable for maximizing photon capture.
Driving Force for Electron Injection: This is estimated by comparing the energy of the dye's Lowest Unoccupied Molecular Orbital (LUMO) to the conduction band of the semiconductor (e.g., TiO2). For efficient injection, the LUMO level of the dye must be higher than the semiconductor's conduction band.
Driving Force for Regeneration: The Highest Occupied Molecular Orbital (HOMO) of the dye should be lower than the redox potential of the electrolyte to ensure efficient regeneration of the oxidized dye.
While specific photovoltaic modeling data for this compound is not extensively documented, studies on related bromo-terphenyl derivatives provide a strong indication of the potential for this compound class in organic solar cell applications. tandfonline.combloomtechz.com
The spectral and electronic properties of terphenyl derivatives are routinely investigated using DFT and TD-DFT calculations to rationalize experimental observations and predict molecular behavior. nih.govlew.ro These methods provide detailed information about the frontier molecular orbitals (HOMO and LUMO) and the nature of electronic transitions upon photoexcitation.
Frontier Molecular Orbitals (HOMO & LUMO) The HOMO and LUMO energy levels are critical in determining the electronic properties and charge transfer capabilities of a molecule. jmaterenvironsci.com The energy difference between these orbitals, the HOMO-LUMO gap, provides an estimation of the molecule's excitation energy. In donor-acceptor systems based on a terphenyl framework, the HOMO is typically localized on the electron-donating moiety, while the LUMO is on the electron-accepting part. This spatial separation facilitates intramolecular charge transfer (ICT) upon excitation. nih.gov For instance, in studies of meta-terphenyl linked donor-acceptor dyads, the experimental HOMO energy levels were estimated to be around -5.7 eV, while the LUMO levels varied from -2.91 to -3.82 eV depending on the strength of the acceptor group. nih.gov
Table 1: Experimental and Calculated HOMO-LUMO Energy Levels of meta-Terphenyl Linked Donor-π-Acceptor Dyads This table presents data for related terphenyl compounds to illustrate the concepts discussed.
| Compound | EHOMO (Experimental, eV) | ELUMO (Experimental, eV) | EHOMO (Calculated, eV) | ELUMO (Calculated, eV) |
|---|---|---|---|---|
| Cya | -5.72 | -2.91 | -5.63 | -1.74 |
| Oxa | -5.71 | -3.13 | -5.62 | -1.92 |
| Thia | -5.71 | -3.21 | -5.62 | -2.09 |
| Tria | -5.71 | -3.82 | -5.64 | -2.82 |
Data sourced from a study on meta-terphenyl linked dyads. nih.gov
Electronic Transitions and Absorption Spectra TD-DFT calculations are employed to simulate UV-visible absorption spectra and analyze the character of the underlying electronic transitions. jmaterenvironsci.comnih.gov For many terphenyl-based systems, the lowest-energy absorption bands are attributed to π-π* transitions localized on the conjugated terphenyl backbone or to ICT transitions. nih.gov The nature of these transitions (e.g., HOMO→LUMO, HOMO→LUMO+1) can be identified, providing insight into the excited state properties. nih.gov For example, in diphenylamino terphenyl emitters, TD-DFT calculations have successfully reproduced experimental absorption maxima and identified the transitions as having either locally excited (LE) or charge transfer (CT) character, depending on the specific molecular structure and solvent environment. nih.gov
Table 2: Calculated Absorption Data for Terphenyl-Pyrrole Based Compounds This table presents data for related terphenyl compounds to illustrate the concepts discussed.
| Compound | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Transition |
|---|---|---|---|---|
| C1 (pyrrole-terphenyl-terphenyl-pyrrole) | 444.13 | 2.79 | 2.8431 | HOMO → LUMO |
| C2 (pyrrole-terphenyl-pyrrole-terphenyl) | 414.99 | 2.98 | 2.1304 | HOMO → LUMO |
| C3 (terphenyl-pyrrole-pyrrole-terphenyl) | 404.98 | 3.06 | 1.5855 | HOMO → LUMO |
Data from a TD-DFT study on terphenyl-pyrrole structures. jmaterenvironsci.com
The introduction of a bromine atom onto the p-terphenyl scaffold, as in this compound, is expected to influence these properties through the "heavy-atom effect," which can enhance intersystem crossing rates and potentially favor phosphorescence, a property valuable for organic light-emitting diodes (OLEDs). Computational studies are essential to quantify these effects and guide the synthesis of materials with tailored photophysical characteristics for specific device applications.
Advanced Characterization Techniques Employed in Research on 3 Bromo P Terphenyl
X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction for Solid-State Structure Determination
X-ray Diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of a crystal. In the context of p-terphenyl (B122091) and its derivatives, single-crystal X-ray diffraction has been instrumental in elucidating their three-dimensional structures in the solid state. marquette.eduresearchgate.net
For instance, studies on p-terphenyl, the parent compound of 3-Bromo-p-terphenyl, have revealed detailed crystallographic data. The crystal structure of p-terphenyl has been refined at both room temperature (293 K) and low temperature (85 K). researchgate.net These studies provide precise measurements of the unit cell dimensions and the arrangement of the molecules within the crystal lattice. researchgate.net In the solid state, doubly bridged p-terphenyls have been shown to exist almost exclusively in a centrosymmetric anti (meso) conformation. The dihedral angles between the central and peripheral aryl rings are found to be in a narrow range of 45.6–49.5°. marquette.edu
In a study of a related terphenyl derivative, 3'-amino-4-bromo-5'-(methylthio)-4''-nitro-[1,1':4',1''-terphenyl]-2'-carbonitrile, single-crystal X-ray analysis confirmed its structure. The compound was found to crystallize in a triclinic space group (P-1) with two molecules in the unit cell. The analysis also revealed that the three aryl rings of the terphenyl unit are planar but exist in different planes.
Table 1: Crystallographic Data for a Substituted Terphenyl Derivative
| Parameter | Value |
| Empirical formula | C22H15BrN4O2S |
| Formula weight | 491.36 |
| Temperature/K | 298 |
| Crystal system | triclinic |
| Space group | P-1 |
| a/Å | 8.3565(6) |
| b/Å | 10.9754(9) |
| c/Å | 14.1107(11) |
| α/° | 108.414(7) |
| β/° | 104.992(7) |
| γ/° | 100.036(7) |
| Volume/ų | 1133.43(16) |
| Z | 2 |
| ρcalcg/cm³ | 1.440 |
| μ/mm⁻¹ | 2.054 |
| F(000) | 500.0 |
| Crystal size/mm³ | 0.200 x 0.180 x 0.160 |
| Radiation | MoKα (λ = 0.71073) |
| 2Θ range for data collection/° | 3.366 to 24.999 |
| Index ranges | -9<=h<=9, -12<=k<=12, -15<=l<=15 |
| Reflections collected | 6777 |
| Independent reflections | 3977 [R(int) = 0.0344, Rsigma = 0.0544] |
| Data/restraints/parameters | 3977 / 0 / 272 |
| Goodness-of-fit on F² | 1.036 |
| Final R indexes [I>=2σ (I)] | R1 = 0.0661, wR2 = 0.2086 |
| Final R indexes [all data] | R1 = 0.1028, wR2 = 0.2492 |
| Largest diff. peak/hole / e Å⁻³ | 0.528 and -0.510 |
Scanning Probe Microscopy (SPM) Techniques for On-Surface Analysis
Scanning Probe Microscopy (SPM) techniques are crucial for studying molecules on surfaces, providing real-space images with atomic resolution.
Scanning Tunneling Microscopy (STM) for Molecular Imaging and Manipulation
Scanning Tunneling Microscopy (STM) is a powerful tool for visualizing and manipulating molecules on conductive surfaces. In the context of this compound and its analogs, STM has been used to study their adsorption and reactions on metal surfaces, which is the first step in the on-surface synthesis of graphene nanoribbons. rsc.orgacs.org
For example, the on-surface synthesis of N=9 armchair graphene nanoribbons (9-AGNRs) utilizes 3′,6′-dibromo-ortho-terphenyl as a monomer precursor. rsc.org STM studies have visualized the formation of atomically precise, straight nanoribbons from these precursors on a Au(111) surface. rsc.org The process involves a thermally induced polymerization followed by cyclodehydrogenation. rsc.org
Furthermore, STM has been employed to investigate the carbon-carbon coupling of 4,4''-dibromo-p-terphenyl (B92568) (DBTP) on a Pd(111) surface. researchgate.net These studies revealed that the DBTP molecules undergo partial debromination and align along specific crystallographic directions of the surface after deposition at room temperature. researchgate.net Upon annealing, the formation of V-shaped and zigzag-shaped oligomers was observed, providing insights into the Pd-catalyzed meta-C-H activation. researchgate.net
Atomic Force Microscopy (AFM) with Functionalized Tips for Bond Imaging
Atomic Force Microscopy (AFM), particularly with a CO-functionalized tip, allows for the direct imaging of the chemical bonds within a single molecule. This technique has been applied to study the selective dehalogenation of 4-bromo-3''-iodo-p-terphenyl on a Cu(111) surface. nih.govacs.org
These high-resolution images can distinguish between the bromine and iodine atoms attached to the terphenyl backbone and reveal the precise adsorption geometry of the molecule on the surface. nih.govuni-giessen.de Researchers have demonstrated that the deiodination and debromination reactions can be triggered by heating or by applying voltage pulses with the AFM tip, observing a hierarchical behavior in the dehalogenation process. nih.gov This capability is crucial for understanding the reaction mechanisms at the single-molecule level. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Solid-State NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution and in the solid state. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. tandfonline.comnih.govresearchgate.net
The ¹H NMR spectrum of a p-terphenyl derivative would typically show signals in the aromatic region, with the specific chemical shifts and coupling constants depending on the substitution pattern. For example, in a related biphenyl (B1667301) compound, the protons on the para-disubstituted ring appear as doublets. tandfonline.com Similarly, the ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule. tandfonline.com
Variable-temperature ¹H NMR spectroscopy has been used to study the conformational dynamics of doubly bridged p-terphenyls. marquette.edu These studies have shown that the interchange between different conformers can be observed and the activation energy for this process can be estimated. marquette.edu Solid-state NMR has also been utilized in the study of p-terphenyl derivatives, providing insights into the structure and dynamics in the solid phase. acs.org
Table 2: Representative NMR Data for Terphenyl-related Compounds
| Compound Class | Nucleus | Chemical Shift (δ) Range (ppm) | Reference |
| Substituted Biphenyl | ¹H | 3.84 - 7.94 | tandfonline.com |
| Substituted Biphenyl | ¹³C | 55.55 - 160.21 | tandfonline.com |
| Doubly Bridged p-Terphenyl | ¹H | Broadened signals at ambient temp. | marquette.edu |
Mass Spectrometry (MS) Techniques (GC/MS, HRMS, MALDI) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various MS techniques are employed in the study of this compound and its reaction products.
Gas Chromatography-Mass Spectrometry (GC/MS) is suitable for the analysis of volatile and semivolatile compounds and has been used for the analysis of polychlorinated terphenyls. researchgate.netshimadzu.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. tandfonline.comrsc.orgnih.gov This is crucial for confirming the identity of newly synthesized compounds. HRMS can be coupled with ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). rsc.orglew.ro Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) analysis is another MS technique that has been used for the characterization of porphyrin derivatives, a different class of complex organic molecules. cas.cz
For example, the molecular ion peak of a dimeric p-quaterphenyl (B89873) derivative was confirmed by HRMS to be at m/z 456.1316, which was consistent with the calculated monoisotopic mass. tandfonline.com
Vibrational Spectroscopy (Infrared Spectroscopy, FTIR) for Functional Group Identification
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The FTIR spectrum of a p-terphenyl derivative would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings. capes.gov.brresearchgate.net In the case of this compound, a characteristic band corresponding to the C-Br stretching vibration would also be expected. rsc.org Studies on the synthesis of microporous polymers from 4,4''-dibromo-p-terphenyl showed the disappearance of the C-Br oscillation band at around 1070 cm⁻¹ upon polymerization, confirming the reaction of the bromine substituents. rsc.org
FTIR has also been used to study the conformational changes of p-terphenyl in different phases (solid, solution, and molten state). capes.gov.br The spectral differences observed between the solid and liquid states have been interpreted in terms of changes in the molecular conformation. capes.gov.br
Table 3: Key FTIR Absorption Bands for Terphenyl-related Structures
| Functional Group/Vibration | Wavenumber (cm⁻¹) | Reference |
| C-H (Aromatic) | ~3020 | rsc.org |
| C=C (Aromatic) | ~1600 | rsc.org |
| C-Br | ~1070 | rsc.org |
Electronic Spectroscopy (UV-Vis Absorption and Fluorescence Spectroscopy) for Optical Properties
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is fundamental to characterizing the optical properties of π-conjugated systems like this compound. These methods provide deep insights into the electronic transitions and excited-state behavior of the molecule.
UV-Vis Absorption Spectroscopy UV-Vis spectroscopy measures the absorption of light from the ultraviolet to the visible range, corresponding to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like terphenyls, these absorptions are typically due to π → π* transitions within the conjugated system of phenyl rings. The absorption spectrum of the parent compound, p-terphenyl, in cyclohexane (B81311) shows a strong absorption maximum (λ_max) at approximately 276 nm, which is characteristic of its extended π-system. omlc.org The introduction of a bromine atom onto the terphenyl backbone, as in this compound, is expected to act as an auxochrome, potentially causing a slight bathochromic (red) shift in the absorption maximum due to electronic perturbations.
Research on various terphenyl derivatives demonstrates how structural modifications influence their absorption properties. For instance, the addition of diphenylamino groups can introduce new absorption bands and significantly shift existing ones, depending on the degree of electronic communication and steric hindrance within the molecule. nih.gov Studies on donor-acceptor systems built on a terphenyl core show that the absorption maxima can be tuned across a wide range by varying the strength of the acceptor group, a principle that underpins the design of molecules for specific optoelectronic applications. gdut.edu.cn
Fluorescence Spectroscopy Fluorescence spectroscopy probes the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. It is a powerful tool for studying the emissive properties of materials used in applications like organic light-emitting diodes (OLEDs). The parent p-terphenyl is known to be highly fluorescent, with a high quantum yield of 0.93 in cyclohexane, emitting in the UV-violet region. omlc.org
The fluorescence characteristics are highly sensitive to the molecular structure and environment. Research on diphenylamino terphenyl derivatives has shown that they are intensely blue-luminescent materials, with emission wavelengths that can be fine-tuned by modifying the molecular structure. nih.gov Similarly, constructing push-pull systems on a terphenyl framework allows for the tuning of emission color from blue to red. gdut.edu.cn The position of the bromo-substituent in this compound can influence the fluorescence quantum yield and emission wavelength through the heavy-atom effect, which can promote intersystem crossing to the triplet state, thereby quenching fluorescence to some extent.
The table below presents representative photophysical data for p-terphenyl and related derivatives, illustrating the types of findings generated through electronic spectroscopy.
| Compound | Solvent | Absorption λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Emission λem (nm) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|---|---|
| p-Terphenyl | Cyclohexane | 276 | 33,800 | ~340 | 0.93 | omlc.org |
| Diphenylamino Terphenyl Derivative (3a) | Toluene | 287, 339 | - | 403 | 0.96 | nih.gov |
| Diphenylamino Terphenyl Derivative (3c) | Toluene | 307 | 32,980 | 404 | 0.29 | nih.gov |
| Triphenylamine-Terphenyl Derivative (1) | THF | 300, 362 | - | 446 | - | gdut.edu.cn |
Chromatographic Methods (e.g., Gel Permeation Chromatography) for Purity and Molecular Weight Distribution
Chromatographic techniques are indispensable for the purification and analysis of this compound and its derivatives. Methods such as column chromatography are routinely used for purification after synthesis. dtic.mil For more advanced analysis, particularly when this compound is used as a monomer for polymerization, Gel Permeation Chromatography (GPC) is the technique of choice.
Purity Assessment GPC, also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. When analyzing a small molecule like this compound, GPC can be used to assess its purity by separating it from higher molecular weight oligomeric impurities or lower molecular weight residual reactants. The sample is passed through a column packed with a porous gel; larger molecules that are excluded from the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. A highly pure sample of this compound would ideally show a single, sharp peak in the GPC chromatogram. Liquid chromatography, in general, is a standard method for analyzing product mixtures, often using a related compound like p-terphenyl as an internal standard for quantification. google.com
Molecular Weight Distribution The primary application of GPC in the context of this compound research is for the characterization of polymers and oligomers synthesized from it. Since this compound can be used as a building block in cross-coupling reactions (e.g., Suzuki or Stille coupling) to form polyphenylenes, GPC is essential for determining the molecular weight and molecular weight distribution of the resulting polymers. google.comresearchgate.net
Key parameters obtained from GPC analysis include:
Number-average molecular weight (M_n)
Weight-average molecular weight (M_w)
Polydispersity Index (PDI) , which is the ratio M_w/M_n. The PDI is a measure of the breadth of the molecular weight distribution in a polymer sample. A PDI value close to 1.0 indicates a very narrow distribution, often characteristic of a well-controlled polymerization.
This information is critical as the molecular weight and PDI of a polymer profoundly impact its physical properties, such as solubility, thermal stability, and film-forming capabilities, which are crucial for its performance in electronic devices.
The following table illustrates a hypothetical GPC analysis for a polymer synthesized using this compound.
| Polymer Sample | Retention Time (min) | Mn (Da) | Mw (Da) | Polydispersity Index (PDI) |
|---|---|---|---|---|
| Poly(p-phenylene) Batch 1 | 18.5 | 12,500 | 21,250 | 1.70 |
| Poly(p-phenylene) Batch 2 | 17.2 | 18,800 | 35,720 | 1.90 |
| Oligomer Fraction | 21.3 | 2,100 | 2,415 | 1.15 |
Future Research Directions and Emerging Challenges
Development of Novel Synthetic Methodologies for Highly Site-Specific Functionalization of p-Terphenyls
The synthesis of p-terphenyl (B122091) derivatives has traditionally relied on methods like transition metal-catalyzed aryl-aryl coupling reactions. lnu.edu.cn However, these approaches often face limitations, including the availability of organometallic coupling partners and their incompatibility with certain functional groups. lnu.edu.cn A significant challenge and a key direction for future research is the development of more efficient, versatile, and highly regioselective synthetic strategies.
A promising avenue is the use of flow reactor systems for sequentially selective Suzuki cross-coupling protocols. Research has demonstrated the successful synthesis of unsymmetrically substituted p-terphenyls by reacting 1,4-dibromo-2-nitrobenzene (B110544) with various arylboronic acids in a continuous in-flow operation. tandfonline.com This method allows for regioselective coupling at the ortho-position to the nitro group, followed by a second coupling at the other bromo-position, providing excellent yields and a convenient route to complex p-terphenyl structures. tandfonline.com
Another innovative approach involves metal-free annulation strategies. For instance, a [5C + 1C(N)] annulation of α-aryl-β-alkenoyl ketene-(S,S)-acetals with nitroethane or ammonium (B1175870) acetate (B1210297) has been developed to construct multifunctionalized p-terphenyls. lnu.edu.cn This method is advantageous due to its mild reaction conditions, tolerance for various functional groups, and avoidance of metal catalysts, offering a valuable alternative to conventional methods. lnu.edu.cn Further research is also exploring two consecutive Suzuki couplings based on 3-bromo-5-iodophenol, where the difference in reactivity between the iodo- and bromo-substituted positions allows for selective and sequential introduction of different aryl groups. nih.gov
Future work in this area will likely focus on expanding the library of accessible functional groups, improving reaction efficiency, and developing one-pot procedures to streamline the synthesis of complex, asymmetrically substituted p-terphenyls for targeted applications.
Enhanced Understanding and Control of On-Surface Reaction Pathways for Atomic-Precision Nanostructure Fabrication
The on-surface synthesis of low-dimensional carbon-based nanostructures using molecular precursors is a rapidly advancing field, aiming for atomic precision in electronic device fabrication. researchgate.net Bromo-substituted p-terphenyls are key precursors in this bottom-up approach, where reactions like Ullmann coupling are used to form covalent bonds between molecules on a metallic surface. researchgate.nettongji.edu.cn A major challenge is to gain a deeper understanding and precise control over the reaction pathways, which are highly dependent on the precursor, the substrate, and the reaction temperature.
Studies using precursors like 4,4″-dibromo-p-terphenyl (DBTP) on surfaces such as Au(111) and Ag(111) have elucidated the multi-step process of forming poly-p-phenylene (PPP) chains and their subsequent fusion into graphene nanoribbons (GNRs). researchgate.netacs.org The process typically involves:
Deposition and Self-Assembly: Molecules are deposited onto the substrate in an ultrahigh vacuum.
Debromination: Thermal annealing causes the cleavage of the carbon-bromine bonds. This step can lead to the formation of organometallic intermediates where the carbon radical is stabilized by a metal adatom. researchgate.netarxiv.org
Polymerization: The resulting radicals couple to form long polymer chains (e.g., PPP). acs.org
Cyclodehydrogenation: Further annealing induces intramolecular C-H activation, leading to the planarization and fusion of polymer chains into atomically precise GNRs. researchgate.netacs.org
The choice of substrate is critical. For example, the activation temperature for C-X bond cleavage is around 450 K on Au(111) but occurs at room temperature on Cu(111) and Ag(111). tongji.edu.cn The reaction pathway can also be steered by the molecular adsorption configuration. arxiv.org Combining scanning tunneling microscopy (STM), X-ray photoelectron spectroscopy (XPS), and density functional theory (DFT) calculations is crucial for unraveling these complex mechanisms. acs.orgresearchgate.net
Future research will focus on steering reaction pathways to create more complex and heterostructured nanoarchitectures. researchgate.net This includes using precursors with different halogen substituents (e.g., bromine and iodine) to achieve stepwise, dissymmetric reactions and form binodal organometallic networks. mdpi.com Achieving a higher degree of control will enable the fabrication of nanostructures with tailored electronic and magnetic properties for next-generation devices.
Rational Design of High-Performance p-Terphenyl-Based Materials for Next-Generation Organic Electronics
p-Terphenyls are a cornerstone for developing materials for organic electronics due to their excellent thermal stability, chemical robustness, and tunable optoelectronic properties. lnu.edu.cntandfonline.com They are utilized in a range of devices, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). researchgate.netmdpi.comjmaterenvironsci.com The challenge lies in the rational design of p-terphenyl derivatives to achieve specific performance characteristics, such as high charge carrier mobility, efficient light emission, and broad absorption spectra.
Quantum chemical methods like DFT and TD-DFT are becoming indispensable tools for designing new materials. jmaterenvironsci.comresearchgate.net These computational studies allow for the prediction of geometric and optoelectronic properties—such as HOMO/LUMO energy levels and bandgaps—before synthesis. For instance, theoretical studies on π-conjugated materials based on p-terphenyl and pyrrole (B145914) with an Acceptor-Donor-Acceptor (A-D-A) structure have been conducted to propose new compounds for organic solar cells. researchgate.net Similarly, computational designs for OLED applications have explored how the sequence of terphenyl and pyrrole units affects electronic properties. jmaterenvironsci.com
Recent synthetic efforts have produced novel materials with enhanced performance. A series of p-terphenyl copolymers were synthesized to investigate the effect of the p-terphenyl group on thermal and optical properties. tandfonline.com While fluorescence intensity decreased in the solid state due to aggregation-caused quenching, fabricating the polymers into nanofiber membranes resulted in bright blue and stable fluorescence, making them candidates for flexible fluorescent labeling. tandfonline.com In another application, p-terphenyl derivatives are used as components in ferroelectric liquid crystalline compositions for display elements, valued for their chemical stability. google.com Furthermore, doping host materials like p-terphenyl with guests such as pentacene (B32325) is a strategy to create materials with superior performance, as demonstrated in the fabrication of a room-temperature maser. mdpi.com
Future research will increasingly integrate computational design with advanced synthesis to create highly tailored p-terphenyl-based materials. The focus will be on fine-tuning molecular structures to control solid-state packing, optimize energy level alignment in devices, and enhance stability for long-lasting, high-performance organic electronics.
Exploration of Emerging Applications in Interdisciplinary Fields Beyond Traditional Materials Science
While the primary applications of p-terphenyls have been in materials science, their structural versatility is leading to their exploration in diverse interdisciplinary fields, particularly in medicinal chemistry and catalysis. A significant challenge is to identify new biological targets and catalytic functions for this class of compounds.
In the biomedical arena, naturally occurring and synthetic p-terphenyls have demonstrated a range of biological activities. nih.gov For example, several p-terphenyl derivatives isolated from the coral-associated fungus Aspergillus sp. were found to be inhibitors of phosphodiesterase type 4 (PDE4), a drug target for inflammatory and neurological diseases. mdpi.com Another study showed that certain p-terphenyl derivatives from the mushroom Thelephora aurantiotincta can suppress the proliferation of human hepatocellular carcinoma cells through iron chelation. acs.org A structure-activity relationship study revealed that an o-dihydroxy substitution on the central benzene (B151609) ring was crucial for this cytotoxic activity. acs.org The immunosuppressive natural product Terprenin, which has a highly oxygenated p-terphenyl skeleton, has also been successfully synthesized, opening pathways for developing new antiallergic drugs. acs.org
Beyond medicine, p-terphenyls are finding use in catalysis. By incorporating sulfonate groups to achieve water solubility, researchers have converted p-terphenyl into a novel organo-catalyst for LED-driven energy and electron transfer photoreactions in water, aiming for more sustainable chemical processes. researchgate.net Additionally, highly soluble p-terphenyl derivatives are being developed as efficient dopants in plastic scintillators for the sensitive detection of nuclear materials, an application at the intersection of materials science and nuclear physics. researchgate.net
The future in this area involves a systematic screening of p-terphenyl libraries against a wider range of biological targets and exploring their potential in various catalytic systems. This expansion into new fields underscores the remarkable versatility of the p-terphenyl scaffold and promises exciting discoveries beyond its traditional use in electronic materials.
Q & A
Basic Questions
Q. What established synthetic methodologies are used for 3-Bromo-p-terphenyl, and how is structural integrity confirmed post-synthesis?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling or electrophilic aromatic bromination of p-terphenyl precursors. For example, bromination can be achieved using bromine in the presence of Lewis acids (e.g., FeBr₃). Post-synthesis, structural confirmation requires ¹H/¹³C NMR to verify substitution patterns and high-resolution mass spectrometry (HRMS) to confirm molecular weight. Purity is assessed via HPLC (>95% purity thresholds, as seen in brominated analogs) .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and reverse-phase HPLC with UV detection are standard. Method validation should include limit of detection (LOD) and limit of quantification (LOQ) determination, calibration curve linearity (R² > 0.99), and spike-recovery tests in relevant matrices (e.g., polymer blends). The 0.1% regulatory threshold for flame retardants necessitates high sensitivity .
Q. What purification strategies effectively isolate this compound from halogenated by-products?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (using ethanol or dichloromethane) are effective. Solvent selection is critical due to the compound’s low polarity. Monitor fractions via TLC (Rf ~0.5 in 9:1 hexane:EtOAc) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use fume hoods , nitrile gloves, and lab coats to avoid dermal exposure. Waste must be disposed in halogenated solvent containers. Acute toxicity data are limited, so treat as a potential irritant (refer to SDS guidelines for brominated aromatics) .
Advanced Research Questions
Q. How can conflicting reports on the thermal stability of this compound in polymer composites be resolved?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen/air to compare degradation onset temperatures. Use dynamic mechanical analysis (DMA) to assess glass transition shifts. Discrepancies may arise from polymer matrix interactions; control experiments with inert matrices (e.g., polystyrene) isolate compound-specific behavior .
Q. What mechanistic insights explain this compound’s flame retardant efficacy?
- Methodological Answer : The bromine atom acts as a radical scavenger , interrupting combustion chain reactions. Validate via pyrolysis-GC/MS to identify brominated volatile fragments and FTIR to detect char formation. Quantify efficiency using cone calorimetry (reduced peak heat release rate) .
Q. How does the bromine substituent influence this compound’s supramolecular interactions?
- Methodological Answer : The electron-withdrawing bromine alters π-π stacking and dipole-dipole interactions. Study via X-ray crystallography (if single crystals form) or DFT calculations (e.g., Hirshfeld surface analysis). Compare with non-brominated p-terphenyl to isolate electronic effects .
Q. Can computational modeling predict this compound’s reactivity in cross-coupling reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
